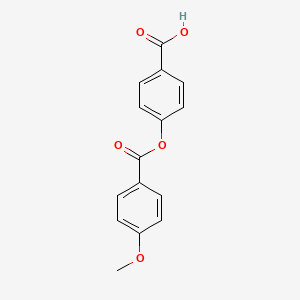

4-((4-Methoxybenzoyl)oxy)benzoic acid

Descripción

Contextualization within the Class of Benzoic Acid Ester Derivatives

4-((4-Methoxybenzoyl)oxy)benzoic acid belongs to the extensive class of benzoic acid ester derivatives. These are organic compounds characterized by a benzoate (B1203000) group, which is the ester of benzoic acid. The structure of this compound features a benzoic acid molecule where the hydroxyl group at the 4-position is esterified with 4-methoxybenzoic acid. This linkage of two substituted benzene (B151609) rings through an ester functional group is a common motif in molecules designed for specific applications in materials science and as intermediates in organic synthesis.

The general structure of benzoic acid esters allows for a high degree of functionalization. By altering the substituents on either of the aromatic rings, chemists can fine-tune the electronic, steric, and physicochemical properties of the resulting molecule. This modularity is a key reason for the widespread investigation into this class of compounds.

Significance and Scope of Academic Inquiry into the Compound and Related Structures

The academic and industrial interest in this compound and its analogues is significantly driven by their application in the field of liquid crystals. justia.comnih.gov Chiral nematic, or cholesteric, liquid crystalline materials are crucial components in a variety of technologies, including liquid crystal displays (LCDs), electronic writing tablets, and optical filters. justia.comgoogleapis.com

Research has demonstrated that this compound serves as a key intermediate in the synthesis of chiral dopants for cholesteric liquid crystals. justia.com Specifically, it can be converted into its acid chloride, which then reacts with chiral diols to form complex ester structures. These chiral esters, when added to a nematic liquid crystal host, can induce a helical structure, a fundamental requirement for the unique optical properties of cholesteric liquid crystals. justia.com The investigation into such molecules is therefore directly linked to the development of advanced optical materials.

The study of related alkoxybenzoic acids has also shown their potential as liquid crystalline materials themselves, often forming dimeric structures through hydrogen bonding, which influences their mesophase behavior. researchgate.net The ability of these types of molecules to self-assemble into ordered structures is a critical area of research. nih.gov

Overview of Chemical Interest in Substituted Benzoic Acid Moieties

Substituted benzoic acid moieties are fundamental building blocks in organic chemistry due to the influence of substituents on the properties of the benzene ring and the carboxylic acid group. The nature and position of the substituent group can significantly alter the acidity, reactivity, and electronic properties of the molecule.

The presence of multiple functional groups that can be selectively targeted allows for the construction of complex molecular architectures, a central theme in modern organic synthesis and the development of new materials and pharmaceuticals. benchchem.comossila.com

Physicochemical Properties and Synthesis Intermediates

The following tables provide a summary of the physicochemical properties of this compound and its key precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 52899-69-1 justia.comchemicalbook.comlookchem.cnbldpharm.com |

| Molecular Formula | C15H12O5 chemicalbook.com |

| Appearance | Solid |

| Application | Intermediate for liquid crystal dopants justia.com |

Table 2: Key Precursors in the Synthesis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

|---|---|---|---|---|

| 4-Hydroxybenzoic acid | C7H6O3 | 138.12 | 99-96-7 | Starting material |

| 4-Methoxybenzoyl chloride | C8H7ClO2 | 170.59 | 100-07-2 | Acylating agent |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-methoxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-19-12-6-4-11(5-7-12)15(18)20-13-8-2-10(3-9-13)14(16)17/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCMZOYSEHNDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500682 | |

| Record name | 4-[(4-Methoxybenzoyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-69-1 | |

| Record name | 4-[(4-Methoxybenzoyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Methoxybenzoyl Oxy Benzoic Acid

Esterification Reactions for the Formation of the Benzoyloxy Linkage

The core of the synthesis is the creation of the benzoyloxy ester bond. This is typically accomplished by reacting a derivative of 4-hydroxybenzoic acid with an activated form of 4-methoxybenzoic acid.

A prevalent and efficient method for synthesizing 4-((4-Methoxybenzoyl)oxy)benzoic acid involves the use of 4-methoxybenzoyl chloride as a highly reactive acylating agent. chemicalbook.comnih.gov This acid chloride can be prepared beforehand from commercially available 4-methoxybenzoic acid. The reaction with thionyl chloride or oxalyl chloride is a standard procedure for this conversion. chemicalbook.com For instance, 4-methoxybenzoic acid can be treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (CH2Cl2) to yield the acid chloride quantitatively. chemicalbook.com

Once prepared, the 4-methoxybenzoyl chloride is reacted with 4-hydroxybenzoic acid. This type of reaction, often conducted under Schotten-Baumann conditions, typically involves an aqueous base (like sodium hydroxide) to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, rendering it a more potent nucleophile. An organic solvent may be used to facilitate the reaction. The presence of a base like pyridine (B92270) or a non-quaternizable tertiary amine also serves to scavenge the HCl byproduct generated during the esterification. nih.govgoogle.com

The direct condensation of 4-methoxybenzoic acid and 4-hydroxybenzoic acid requires the use of coupling agents to facilitate the removal of water and activate the carboxylic acid group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used for this purpose. nih.gov

Alternatively, derivatives of 4-hydroxybenzoic acid, such as its esters (e.g., methyl 4-hydroxybenzoate), can be used. lgcstandards.com The reaction would proceed similarly, with the ester group on the hydroxybenzoic acid moiety remaining intact during the formation of the benzoyloxy linkage. A subsequent hydrolysis step would then be required to convert the ester back to a carboxylic acid, yielding the final product. nih.govprepchem.com For example, a related synthesis of 4-(4'-carbobenzoxyoxybenzoyloxy)benzoic acid 2-methylbutyl ester was achieved by reacting 4-hydroxybenzoic acid 2-methylbutyl ester with a carbobenzoxy-activated acid in the presence of pyridine. prepchem.com

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Primary Product |

| 4-Methoxybenzoyl chloride | 4-Hydroxybenzoic acid | Pyridine or NaOH, Solvent (e.g., THF) | This compound |

| 4-Methoxybenzoic acid | 4-Hydroxybenzoic acid | DCC (Dicyclohexylcarbodiimide) | This compound |

| 4-Methoxybenzoyl chloride | Methyl 4-hydroxybenzoate | Base (e.g., Pyridine) | Methyl 4-((4-methoxybenzoyl)oxy)benzoate |

This table presents common pathways for the esterification reaction.

Multi-Step Synthetic Sequences Incorporating the Compound as an Intermediate or Product

The compound this compound can be a final target molecule or a crucial intermediate in the synthesis of more complex structures, such as liquid crystals, polymers, or biologically active molecules. youtube.comepo.org

A typical multi-step synthesis where this compound is the final product would first involve the preparation of the necessary precursors.

Example Synthetic Sequence:

Preparation of 4-Methoxybenzoyl Chloride: 4-methoxybenzoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-methoxybenzoyl chloride. chemicalbook.comgoogle.com

Esterification: The resulting 4-methoxybenzoyl chloride is then reacted with a protected form of 4-hydroxybenzoic acid, such as benzyl (B1604629) 4-hydroxybenzoate. This protection step prevents the carboxylic acid function from interfering with the esterification. The reaction is typically carried out in the presence of a base like pyridine. semanticscholar.org

Deprotection: The protecting group (e.g., benzyl) is removed from the carboxylic acid function. For a benzyl ester, this is commonly achieved via catalytic hydrogenation to yield the final product, this compound. semanticscholar.org

If the compound is an intermediate, it would be subjected to further reactions. For example, the carboxylic acid group could be activated (e.g., by conversion to an acyl chloride) and then reacted with an amine or alcohol to form amides or esters, respectively. semanticscholar.org

Reaction Conditions and Catalytic Systems for Optimized Yields

Optimizing the synthesis of this compound involves careful control over reaction parameters and the use of appropriate catalysts.

Acid Chloride Formation: When preparing 4-methoxybenzoyl chloride from 4-methoxybenzoic acid, using oxalyl chloride with a catalytic amount of DMF in an inert solvent like CH₂Cl₂ at room temperature is highly efficient. chemicalbook.com Alternatively, reacting o-methoxybenzoic acid with a triphosgene (B27547) solution in dichloroethane at 40-45°C in the presence of an initiator has been reported to give high yields. google.com

Esterification: For the esterification step, the choice of base and solvent is critical. Pyridine is a common choice as it acts as both a base and a catalyst. Non-quaternizable tertiary amines, such as N,N-diisopropylethylamine, are also effective catalysts in these reactions. google.com The reaction temperature is often kept low initially and may be raised to ensure completion. Using an essentially homogeneous liquid phase can prevent side reactions and improve yield. google.com

Coupling Reactions: In direct condensation using coupling agents like DCC, the reaction is typically run at room temperature in an anhydrous solvent such as THF or CH₂Cl₂ to prevent hydrolysis of the reagents and intermediates. nih.gov

| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Key Benefit |

| Acid Chloride Synthesis | DMF (catalytic) | Dichloromethane | Room Temperature | High yield and purity of acyl chloride. chemicalbook.com |

| Esterification (Acyl Chloride) | Pyridine or Tertiary Amine | THF, Pyridine | 0°C to Room Temp. | Efficiently scavenges HCl, catalyzes reaction. nih.govgoogle.com |

| Esterification (Coupling) | DCC | Anhydrous THF/CH₂Cl₂ | Room Temperature | Mild conditions for direct condensation. nih.gov |

This table summarizes optimized conditions for key synthetic steps.

Chromatographic and Crystallization Techniques for Purification and Isolation

After the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts (e.g., dicyclohexylurea if DCC is used), and catalysts. A combination of extraction, chromatography, and crystallization is typically employed.

Work-up: The reaction mixture is often first subjected to an aqueous work-up. This may involve diluting the mixture with a suitable organic solvent (like ethyl acetate) and washing it sequentially with a dilute acid (e.g., HCl) to remove basic catalysts like pyridine, a dilute base (e.g., sodium bicarbonate) to remove unreacted acidic starting materials, and finally with brine. researchgate.net

Crystallization: Crystallization is a powerful technique for purifying the final product. The crude solid is dissolved in a minimum amount of a hot solvent or a solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out. google.com For similar benzoic acid derivatives, solvent systems like methanol/water, ethanol, or acetic acid have been used effectively for recrystallization. prepchem.comepo.org The process may involve filtering the hot solution to remove insoluble impurities. The resulting pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. google.com

Chromatography: If crystallization does not provide sufficient purity, column chromatography is used. Silica gel is a common stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through the column. The polarity of the eluent is often gradually increased to separate the components based on their affinity for the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product. researchgate.net For related compounds, reverse-phase chromatography (e.g., using C8 or C18) has also been employed to remove highly polar impurities. researchgate.net

| Purification Technique | Description | Typical Solvents/Materials | Purpose |

| Aqueous Work-up | Liquid-liquid extraction to perform initial separation. | Ethyl Acetate, dilute HCl, dilute NaHCO₃, Brine | Removal of catalysts and unreacted acidic/basic starting materials. researchgate.net |

| Crystallization | Purification based on differences in solubility. | Methanol/Water, Acetic Acid, Ethanol | High-yield purification of the final solid product. prepchem.comepo.orggoogle.com |

| Column Chromatography | Separation based on differential adsorption. | Silica Gel, Hexane/Ethyl Acetate mixtures | Separation of closely related impurities or byproducts. researchgate.net |

This table outlines common purification methods for this compound.

Comprehensive Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the methoxy (B1213986) group protons, and the carboxylic acid proton. The chemical shifts, integration values, and splitting patterns of these signals would be crucial for confirming the connectivity of the molecule.

Table 1: Expected ¹H NMR Data for 4-((4-Methoxybenzoyl)oxy)benzoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Methoxy Protons (-OCH₃) |

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. This would include distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the methoxy carbon.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Carbonyl Carbons (C=O) |

| Data not available | Aromatic Carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprint Identification

FT-IR spectroscopy would identify the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorbances would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the ester and carboxylic acid, the C-O stretches of the ester and ether linkages, and the aromatic C-H and C=C bending and stretching vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| Data not available | O-H Stretch (Carboxylic Acid) |

| Data not available | C=O Stretch (Ester) |

| Data not available | C=O Stretch (Carboxylic Acid) |

| Data not available | C-O Stretch (Ester and Ether) |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Elucidation

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak would correspond to the exact mass of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule, particularly those involving the conjugated aromatic systems. The wavelength of maximum absorbance (λmax) would indicate the extent of conjugation.

Advanced Computational and Theoretical Investigations of 4 4 Methoxybenzoyl Oxy Benzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is particularly effective for determining optimized molecular geometry and predicting various chemical properties based on the electron density. nih.gov DFT calculations, often using hybrid functionals like B3LYP, provide a good balance between accuracy and computational cost for medium-sized organic molecules. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. researchgate.netmaterialsciencejournal.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. materialsciencejournal.org A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a quantitative basis for understanding the molecule's potential interactions.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Represents the escaping tendency of electrons from a stable system. researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering due to maximal electron flow. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. nih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to indicate different potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing the most likely sites for an electrophilic attack.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing the most likely sites for a nucleophilic attack.

Green Regions: Represent areas of neutral or zero potential.

For a molecule like 4-((4-Methoxybenzoyl)oxy)benzoic acid, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carboxyl and ester groups, identifying them as centers for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. nih.gov

Theoretical vibrational analysis using DFT is a powerful technique for understanding the structural characteristics of a molecule. scirp.org By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. rasayanjournal.co.in These calculated spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. scirp.org A high degree of correlation between the calculated and experimental wavenumbers validates the optimized geometry. nih.gov

Each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. For a benzoic acid derivative, characteristic vibrations include the C=O stretching of the carbonyl group, O-H stretching of the acid group, and various C-C and C-H vibrations within the aromatic rings. mdpi.com

Table 2: Example of Vibrational Mode Assignments for a Benzoic Acid Derivative

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3600 - 3400 | Stretching of the hydroxyl bond in the carboxylic acid group. mdpi.com |

| C-H Stretch (Aromatic) | 3120 - 3000 | Stretching of carbon-hydrogen bonds on the benzene (B151609) rings. rasayanjournal.co.in |

| C=O Stretch | 1740 - 1660 | Stretching of the carbonyl double bond in the carboxylic acid. mdpi.com |

| C-C Stretch (Ring) | 1600 - 1440 | In-plane stretching vibrations of the aromatic ring framework. rasayanjournal.co.in |

| O-H Bend | 1440 - 1395 | In-plane bending of the hydroxyl group. |

| C-O Stretch | 1320 - 1210 | Stretching of the carbon-oxygen single bonds in the ester and acid groups. |

| CO2 Deformation | 770 ± 50 | Out-of-plane bending or deformation of the carboxyl group. rasayanjournal.co.in |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a protein or enzyme (the receptor). nih.gov This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

To investigate the potential of this compound as a therapeutic agent, molecular docking simulations can be performed against specific biological targets. For instance, docking against the active site of a protein implicated in lung cancer, such as the protein with PDB ID 7R7K, can provide insights into its inhibitory potential.

The simulation places the ligand into the binding pocket of the protein and calculates a binding affinity score, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy indicates a more stable and favorable interaction between the ligand and the protein, suggesting stronger inhibitory activity. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Table 3: Illustrative Molecular Docking Results

| Parameter | Description |

| Binding Affinity (kcal/mol) | Represents the strength of the interaction; more negative values are better. nih.gov |

| Hydrogen Bonds | Identifies specific amino acid residues that form hydrogen bonds with the ligand, which are crucial for binding specificity. |

| Hydrophobic Interactions | Shows which nonpolar residues in the protein's active site interact with the nonpolar regions of the ligand. |

| RMSD (Å) | Root Mean Square Deviation, measures the average distance between the atoms of the docked ligand and a reference conformation. Lower values indicate a better docking pose. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The goal of QSAR is to create a predictive model that can estimate the activity of new, untested compounds based solely on their structural features. mdpi.com

A QSAR model is built by calculating a set of molecular descriptors for a training set of compounds with known activities. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods are then used to generate an equation that correlates these descriptors with the observed biological activity.

For this compound, a QSAR model could be developed using a dataset of similar benzoic acid esters to predict its potential efficacy against a particular biological target. This approach allows for the virtual screening and optimization of lead compounds before committing to their synthesis and experimental testing, thereby accelerating the drug design process. nih.gov

Computational Analysis of Reaction Mechanisms and Energetic Profiles (e.g., ester hydrolysis or formation pathways)

Ester Hydrolysis Pathways

The hydrolysis of this compound can proceed via acid-catalyzed or base-catalyzed pathways. Both mechanisms are expected to involve a tetrahedral intermediate, a high-energy species that is central to the reaction coordinate. researchgate.netresearchgate.netacs.org

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters, also known as saponification, typically follows a Nucleophilic Acyl Substitution (BAC2) mechanism. chemistrysteps.com This process is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base, forming a resonance-stabilized carboxylate salt. chemistrysteps.com

The proposed mechanism involves two key steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide leaving group (4-carboxyphenoxide). This is typically the rate-determining step. The resulting carboxylic acid is then deprotonated by the base in a fast, irreversible step.

The energetic profile of this reaction is characterized by the activation energy required to form the tetrahedral intermediate. Computational studies on similar benzoate (B1203000) esters provide a framework for estimating these energies. The presence of the electron-donating methoxy (B1213986) group on the benzoyl moiety is expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a higher activation barrier compared to unsubstituted phenyl benzoate. Conversely, the carboxylate group on the phenolic ring, being electron-withdrawing, would stabilize the phenoxide leaving group.

Table 1: Illustrative Energetic Profile for Base-Catalyzed Hydrolysis of a Model Aromatic Ester

| Step | Species | Relative Enthalpy (kcal/mol) (Illustrative) |

| Reactants | Ester + Hydroxide Ion | 0.0 |

| Transition State 1 (TS1) | [Formation of Tetrahedral Intermediate] | +15 to +25 |

| Intermediate | Tetrahedral Intermediate | +10 to +15 |

| Transition State 2 (TS2) | [Collapse of Intermediate] | +12 to +20 |

| Products (Initial) | Carboxylic Acid + Phenoxide | -5 to -10 |

| Products (Final) | Carboxylate + Phenol (B47542) | -15 to -25 |

Note: These values are illustrative and based on general computational data for aromatic ester hydrolysis. Specific values for this compound would require dedicated DFT calculations.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and operates under equilibrium conditions. chemistrysteps.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.

The key steps are:

Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group.

Leaving Group Departure: The protonated leaving group (a phenol) departs, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

Density Functional Theory (DFT) calculations on similar systems have shown that the protonation of the ester's alkyl-oxygen is the rate-controlling step in acid-catalyzed hydrolysis, with activation energies in the range of 4–10 kcal/mol. rsc.orgrsc.org The solvent model used in such calculations is crucial, as solvent molecules can play a direct role in the proton transfer steps. rsc.org

Ester Formation Pathway (Esterification)

The formation of this compound would likely be achieved through a Fischer esterification reaction between 4-methoxybenzoic acid and 4-hydroxybenzoic acid, under acidic conditions. lscollege.ac.inmasterorganicchemistry.com However, the reaction between a carboxylic acid and a phenol is known to be slow. libretexts.org A more common laboratory synthesis would involve the reaction of a more reactive derivative of 4-methoxybenzoic acid, such as its acyl chloride (4-methoxybenzoyl chloride), with 4-hydroxybenzoic acid. libretexts.org

From a computational standpoint, the Fischer esterification mechanism is the microscopic reverse of the acid-catalyzed hydrolysis. The energetic profile would mirror that of the hydrolysis, with the initial reactants (carboxylic acid and alcohol/phenol) being at a higher energy level than the final ester and water products in an exergonic process, though the reaction is reversible. lscollege.ac.in

Table 2: Key Computational Parameters in Ester Reaction Mechanism Analysis (Illustrative)

| Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. A key determinant of reaction rate. | DFT, ab initio |

| Transition State (TS) Geometry | The specific molecular geometry at the peak of the energy barrier. | DFT, ab initio |

| Reaction Coordinate | The path of minimum energy connecting reactants and products through the transition state. | IRC (Intrinsic Reaction Coordinate) Calculations |

| Solvation Free Energy | The energy change associated with solvating a molecule. Crucial for modeling reactions in solution. | PCM (Polarizable Continuum Model) |

Note: This table provides a general overview of parameters used in the computational analysis of reaction mechanisms.

Biological Activities and Pharmacological Explorations of 4 4 Methoxybenzoyl Oxy Benzoic Acid and Its Derivatives

Evaluation of Antimicrobial Properties

While direct studies on the antimicrobial properties of 4-((4-Methoxybenzoyl)oxy)benzoic acid are not extensively documented in publicly available research, investigations into its derivatives have revealed notable antimicrobial activity.

Research into new ester derivatives of this compound containing two 1,3,4-oxadiazole (B1194373) units has demonstrated moderate antibacterial activity. These compounds were evaluated against two Gram-positive strains, Staphylococcus aureus and Bacillus subtilis, and two Gram-negative strains, Pseudomonas aeruginosa and E. coli. mdpi.com The findings indicate that the introduction of the 1,3,4-oxadiazole moiety can confer antibacterial properties to the parent structure. mdpi.com

In a broader context, studies on various benzoic acid derivatives have shown that structural modifications significantly influence their antibacterial potency. For instance, the presence of electron-withdrawing substituents on the benzoic acid ring has been found to enhance antimicrobial activity against bacteria such as S. pneumoniae and S. aureus. nih.gov

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

| Bacterial Strain | Type | Activity |

| Staphylococcus aureus | Gram-Positive | Moderate |

| Bacillus subtilis | Gram-Positive | Moderate |

| Pseudomonas aeruginosa | Gram-Negative | Moderate |

| E. coli | Gram-Negative | Moderate |

The same study that investigated the antibacterial effects of the 1,3,4-oxadiazole derivatives also assessed their efficacy against the fungal species Candida albicans. The results showed that these compounds exhibit moderate antifungal activity. mdpi.com This suggests that the derivatization of this compound can yield compounds with a broader antimicrobial spectrum that includes fungal pathogens. mdpi.com

Antiproliferative and Cytotoxic Activity Assessment

The potential of this compound derivatives as anticancer agents has been a subject of preliminary research, with some promising in vitro results.

A specific double-headed analogue of a this compound derivative, identified as compound 18 in a recent study, has shown significant growth inhibition against various cancer cell lines. mdpi.com Its cytotoxic effects were particularly pronounced against the HT-1080 fibrosarcoma cell line, with a reported IC50 value of 17.08 ± 0.97 µM. mdpi.com The compound was also tested against the A-549 lung cancer cell line. mdpi.com

Table 2: Cytotoxic Activity of Compound 18

| Cell Line | Cancer Type | IC50 (µM) |

| HT-1080 | Fibrosarcoma | 17.08 ± 0.97 |

| A-549 | Lung Carcinoma | Data indicates activity, specific IC50 not provided |

Investigations into the mechanism of action for the aforementioned compound 18 suggest that its cytotoxic effects are mediated through the induction of apoptosis. mdpi.com Experimental evidence from Annexin V staining and caspase-3/7 activity assays indicates that this derivative triggers programmed cell death in both HT-1080 and A-549 cells. mdpi.com Furthermore, the study points to the activation of caspase-3/7 and cell-cycle arrest as key events in this process. mdpi.com Molecular docking studies have corroborated these findings, suggesting that compound 18 activates caspase-3 through the formation of hydrogen bonds and hydrophobic interactions. mdpi.com

Anti-inflammatory Response Modulation

The anti-inflammatory potential of compounds related to this compound has been noted, particularly in the context of its structural motifs. While direct experimental data on the anti-inflammatory activity of the parent compound is limited, the broader class of oxadiazole derivatives, which can be synthesized from it, is recognized for its anti-inflammatory properties. mdpi.com This suggests a potential avenue for the development of novel anti-inflammatory agents based on the this compound scaffold.

Antioxidant Potential and Reactive Oxygen Species Scavenging Capabilities

The ability of a compound to counteract oxidative stress by neutralizing reactive oxygen species (ROS) is a key area of pharmacological research. ROS, which include superoxide (B77818) radicals (O₂·-), hydroxyl radicals (HO·), and singlet oxygen (¹O₂), are byproducts of aerobic metabolism. frontiersin.org While they play roles in cellular signaling, their overproduction can lead to oxidative damage to crucial biological macromolecules like proteins, lipids, and nucleic acids. frontiersin.orgnih.gov

Research into the antioxidant properties of benzoic acid derivatives has revealed varied activities. For instance, studies on 4-(4-phenoxybenzoyl)benzoic acid derivatives (PBADs), which share a structural resemblance to this compound, have demonstrated complex interactions with ROS. These compounds were found to directly scavenge hydroxyl radicals (HO·) and singlet oxygen (¹O₂), but not superoxide radicals (O₂·-). nih.gov Interestingly, under certain experimental conditions, these derivatives also exhibited prooxidant abilities, highlighting the dual nature of some antioxidant compounds. nih.gov The rate constants for the quenching of singlet oxygen by PBADs were measured to be in the range of (0.8-2.6) x 10⁸ M⁻¹ s⁻¹. nih.gov

Furthermore, the antioxidant and free radical scavenging properties of other benzoic acid esters have been noted. For example, a leaf extract of Marsilea minuta containing benzoic acid-4-ethoxyethyl ester as a major component demonstrated significant antioxidant potential. nih.gov The antioxidant activity of such compounds is often attributed to their chemical structure, which can facilitate the donation of hydrogen atoms or electrons to neutralize free radicals. The presence of substituents on the benzene (B151609) ring, such as methoxy (B1213986) groups, can influence this activity.

The balance between ROS production and scavenging is crucial for maintaining cellular homeostasis. frontiersin.org Antioxidant enzymes and non-enzymatic molecules constitute the primary defense system against ROS. frontiersin.org The potential of compounds like this compound and its derivatives to modulate this balance is a subject of ongoing scientific interest.

| Reactive Oxygen Species | Scavenging Activity of Related Benzoic Acid Derivatives | Reference |

| Hydroxyl Radical (HO·) | Directly scavenged by 4-(4-phenoxybenzoyl)benzoic acid derivatives. | nih.gov |

| Singlet Oxygen (¹O₂) | Directly scavenged by 4-(4-phenoxybenzoyl)benzoic acid derivatives. | nih.gov |

| Superoxide Radical (O₂·-) | Not directly scavenged by 4-(4-phenoxybenzoyl)benzoic acid derivatives. | nih.gov |

Enzyme Inhibitory Profiles

The interaction of small molecules with enzymes is a cornerstone of pharmacology. The following sections detail the inhibitory activities of this compound and related compounds against various enzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone proteins. nih.govnih.gov The inhibition of HDACs is a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. nih.gov

Studies have been conducted on various naturally occurring benzoic acid derivatives to assess their HDAC inhibitory potential. nih.govnih.gov In one such study, molecular docking was used to screen benzoic acid derivatives with hydroxyl (-OH) and methoxy (-OCH₃) groups for their ability to bind to the active site of HDAC. nih.gov The research revealed that 3,4-dihydroxybenzoic acid (DHBA) was a potent inhibitor of HDAC, leading to cancer cell growth inhibition. nih.gov Conversely, a dimethoxy benzoic acid (DMBA) derivative did not show significant HDAC inhibition. nih.gov This suggests that the presence and position of hydroxyl groups are crucial for the inhibitory activity of this class of compounds.

Given that this compound possesses a methoxy group and a benzoyloxy group, its potential as an HDAC inhibitor warrants investigation. The structural features, particularly the ester linkage and the methoxy substituent, would influence its binding affinity to the HDAC active site. Further research is needed to elucidate the specific inhibitory profile of this compound against different HDAC isoforms.

| Compound | HDAC Inhibition | Reference |

| 3,4-dihydroxybenzoic acid (DHBA) | Potent inhibitor | nih.gov |

| Dimethoxy Benzoic Acid (DMBA) | Not a significant inhibitor | nih.gov |

The inhibitory potential of benzoic acid derivatives extends to a range of other enzymes implicated in various physiological and pathological processes.

Laccase: Laccases are copper-containing enzymes that catalyze the oxidation of various phenolic and non-phenolic compounds. nih.govnih.gov They have applications in various industrial processes, and their inhibition is also of interest. nih.gov Research has identified several small organic molecules as laccase inhibitors. nih.gov While specific studies on this compound are limited, the investigation of other benzoic acid derivatives provides some insight. For instance, 4-methylbenzoic acid has been studied in the context of its interaction with laccase. nih.gov The inhibitory mechanism often involves the binding of the inhibitor to the copper-containing active site of the enzyme. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several studies have explored the AChE inhibitory properties of benzoic acid derivatives. For example, 4-hydroxybenzoic acid has been shown to exhibit anti-AChE activity. nih.gov The inhibitory potential is influenced by the types and positions of substituents on the benzoic acid core. The investigation of a series of hydroxybenzoic acids revealed that compounds like 4-hydroxyphenylpyruvic acid and 4-hydroxyphenylacetic acid were also active inhibitors of AChE. nih.gov

SARS-CoV-2 3CL Protease: The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov High-throughput screening of compound libraries has identified numerous small molecule inhibitors of this enzyme. nih.gov While direct studies on this compound are not available, the broader class of benzoic acid derivatives has been investigated. Structure-guided design and in silico screening have been employed to identify potent inhibitors. nih.gov These studies provide a framework for the potential evaluation of this compound and its derivatives as SARS-CoV-2 3CL protease inhibitors.

| Enzyme | Inhibitory Activity of Related Benzoic Acid Derivatives | Reference |

| Laccase | 4-methylbenzoic acid interacts with laccase. | nih.gov |

| Acetylcholinesterase (AChE) | 4-hydroxybenzoic acid and its derivatives show inhibitory activity. | nih.gov |

| SARS-CoV-2 3CL Protease | Various small molecules are being investigated as inhibitors. | nih.govnih.gov |

Molecular Interactions with Biological Macromolecules (e.g., DNA, nucleosides)

The interaction of small molecules with biological macromolecules like DNA and nucleosides can have significant biological consequences. These interactions can lead to the modulation of cellular processes and are a key aspect of the mechanism of action for many therapeutic agents.

Studies on the interaction of various aromatic molecules with DNA have provided insights into the potential binding modes. For instance, the interaction of benzo(a)pyrene with DNA has been shown to involve intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation can stabilize the DNA structure. nih.gov The primary driving forces for such interactions are often van der Waals forces and hydrogen bonds. nih.gov

Research on aminobenzoic acid derivatives has also explored their binding efficacy with DNA. researchgate.net These studies investigate the thermodynamic parameters of binding to understand the nature of the interaction. Furthermore, the interaction of nucleoside analogs, such as 2-azaadenine, with nucleic acid bases has been evaluated using quantum-mechanical methods to compute in-plane and stacking energies. nih.gov

While there is no specific research available on the interaction of this compound with DNA or nucleosides, the general principles derived from studies on structurally related compounds can be considered. The planar aromatic rings of this compound could potentially allow for intercalative or groove-binding interactions with DNA. The ester and methoxy functional groups could participate in hydrogen bonding or other electrostatic interactions with the DNA backbone or bases. Further experimental and computational studies are necessary to determine the specific binding modes and affinities of this compound with these crucial biological macromolecules.

Applications in Materials Science and Advanced Chemical Systems

Incorporation into Polymeric Materials for Functional Properties

The bifunctional nature of 4-((4-Methoxybenzoyl)oxy)benzoic acid makes it a valuable component in polymer chemistry, where it can be used to create materials with specific, tailored properties.

With a carboxylic acid group at one end and the potential for modification at the other, this compound can serve as a monomer in the synthesis of various polymers. Benzoic acid derivatives are recognized as useful monomers for preparing polymers such as polyether ether ketone (PEEK), a high-performance thermoplastic known for its resistance to high temperatures, chemicals, wear, and abrasion. researchgate.netfrontiersin.org The synthesis of polyesters, for instance, can be achieved through the condensation of hydroxybenzoic acids. nih.gov Similarly, 4-hydroxybenzoic acid, a related compound, is used as a monomer for the synthesis of liquid crystalline polymers and other valuable bioproducts. nih.govresearchgate.net The presence of the carboxylic acid allows for reactions like esterification to form polyester (B1180765) chains. Aromatic polyesters derived from substituted benzoic acids are known for their thermal stability. researchgate.net

The general scheme for the synthesis of polyesters from hydroxybenzoic acids involves condensation reactions at elevated temperatures. nih.gov For example, a series of wholly aromatic copolyesters have been synthesized from m-substituted bifunctional comonomers, demonstrating the versatility of benzoic acid derivatives in creating polymers with high thermal stability. researchgate.net

Table 1: Examples of Benzoic Acid Derivatives in Polymer Synthesis

| Monomer/Precursor | Polymer Type | Key Properties of Polymer |

|---|---|---|

| 4-(4-phenoxyphenoxy)benzoic acid | Polyether ether ketone (PEEK) | High temperature, chemical, wear, and abrasion resistance researchgate.netfrontiersin.org |

| Hydroxybenzoic acids | Polyesters | Thermally stable nih.gov |

| 4-Hydroxybenzoic acid | Liquid crystalline polymers | Mesogenic properties nih.gov |

This table provides examples of related benzoic acid derivatives and their roles in polymer synthesis to illustrate the potential applications of this compound.

The development of cross-linked polymeric networks is crucial for creating materials with enhanced mechanical strength, thermal stability, and chemical resistance. While direct studies on this compound as a cross-linking agent are not extensively documented, its chemical structure suggests potential pathways for its involvement in such networks.

Cross-linking can be achieved through various methods, including chemical reactions that form covalent bonds between polymer chains. google.com Agents like glyoxal (B1671930) are known to cross-link polymers by forming acetal (B89532) linkages with hydroxyl groups or Schiff's bases with amino groups. sigmaaldrich.com Polycarboxylic acids have also been employed as effective cross-linking agents for polymers like starch and cellulose (B213188) through esterification reactions. mdpi.com

Contributions to Liquid Crystalline Systems and Mesomorphic Properties (for related alkoxybenzoyl benzoic acid derivatives)

Derivatives of benzoic acid, particularly those with alkoxy groups, are well-known for their ability to form liquid crystals. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of these molecules, often enhanced by the formation of hydrogen-bonded dimers between the carboxylic acid groups, is conducive to the formation of mesophases.

Studies on p-alkoxybenzoic acids have shown that they can form thermotropic liquid crystal phases. The length of the alkoxy chain can influence the temperature range of the mesophase. Blending different p-n-alkylbenzoic and p-n-alkyloxybenzoic acids can lead to the expansion of the nematic state region to lower temperatures and the appearance of new phase transitions. The interaction between different acid molecules can create asymmetric heterodimers, altering the liquid crystalline properties.

Table 2: Mesomorphic Properties of Related Alkoxybenzoic Acid Systems

| Compound/System | Mesophase Type | Observation |

|---|---|---|

| p-n-Alkyloxybenzoic acids | Nematic, Smectic | Formation of liquid crystal phases through hydrogen-bonded dimers |

| Blends of 6BA and 8OBA | Nematic | Extended nematic state region towards lower temperatures |

| Binary mixture with CB6OBA | N*-NTB-SmC-SmX | Phase sequence influenced by hydrogen bond reversal |

This table highlights the liquid crystalline properties of related alkoxybenzoic acid derivatives, suggesting the potential for this compound to exhibit similar behavior.

Utilization as Intermediates in the Synthesis of Complex Chemical Entities

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. The functional groups present on the benzoic acid ring can be readily modified, making them versatile intermediates.

For example, 4-hydroxybenzoic acid can be synthesized from renewable feedstocks and serves as a precursor for parabens, which are used as preservatives. nih.gov It is also a starting material for a variety of other valuable compounds with applications in the food and pharmaceutical industries. researchgate.net The synthesis of phenols from benzoic acids represents another important transformation in organic chemistry. researchgate.net

The compound 2-(4-Methoxybenzoyl)benzoic acid, a structural isomer of the title compound, is a known chemical intermediate. Similarly, 4-((phenylcarbamoyl)oxy)benzoic acids have been synthesized as important building blocks for potential anti-Alzheimer's disease drugs, highlighting the role of such structures in medicinal chemistry. The synthesis of these complex molecules often involves multi-step reaction sequences where the benzoic acid derivative is a key starting material or intermediate.

The chemical reactivity of this compound, with its carboxylic acid, ester, and methoxy (B1213986) groups, allows for a range of chemical modifications, positioning it as a valuable intermediate for the synthesis of new materials and biologically active compounds.

Future Perspectives and Emerging Research Avenues for 4 4 Methoxybenzoyl Oxy Benzoic Acid

Rational Design and Synthesis of Bioactive Analogues with Enhanced Efficacy and Selectivity

The future of medicinal chemistry for 4-((4-methoxybenzoyl)oxy)benzoic acid lies in the rational design of analogues to create novel therapeutic agents. This approach involves strategic modifications to the core structure to enhance biological activity and selectivity for specific targets. Drawing inspiration from research on related benzoic acid derivatives, several strategies can be envisioned.

For instance, iterative medicinal chemistry efforts on similar scaffolds have led to potent and selective inhibitors of biological targets like the presynaptic choline (B1196258) transporter. nih.gov A similar approach for this compound would involve creating a library of analogues with systematic variations. Key modifications could include altering the substituents on either aromatic ring, replacing the ester linkage with more stable bioisosteres like amides or reversed amides, or changing the position of the methoxy (B1213986) and carboxylic acid groups. nih.govbenchchem.com

The synthesis of these new analogues can be achieved through established multi-step procedures. A common method for creating the central ester bond is the reaction between a phenol (B47542) and a benzoic acid derivative using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov This allows for the modular assembly of different "A" and "B" ring components to systematically explore structure-activity relationships (SAR). benchchem.com

Table 1: Potential Strategies for Analogue Design

| Modification Strategy | Target Region | Potential Goal |

|---|---|---|

| Varying Alkoxy Chain Length/Isomerism | Methoxy group on the benzoyl ring | Modulate lipophilicity and target binding affinity. |

| Introducing Halogens (F, Cl, Br) | Aromatic rings | Enhance binding interactions and metabolic stability. |

| Adding Hydrogen-Bond Donors/Acceptors | Aromatic rings | Improve target selectivity and solubility. |

| Replacing Ester Linkage | Core structure | Increase in vivo stability against hydrolysis by esterases. |

By creating and testing these analogues, researchers can build a comprehensive SAR profile, leading to the development of compounds with optimized potency and reduced off-target effects.

In-depth Mechanistic Studies of Observed Biological Activities

While specific biological activities of this compound are not yet widely established, future research will undoubtedly focus on elucidating its mechanisms of action. Computational and in vitro methods will be at the forefront of these investigations.

Molecular docking studies, for example, can predict the binding affinity and orientation of the compound within the active sites of various enzymes. Research on a structurally similar compound, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, used docking to predict its activity against the COX-1 enzyme, suggesting a potential anti-inflammatory role. fip.org This same methodology can be applied to this compound to screen it against a wide array of therapeutic targets, such as those involved in inflammation, cancer, or infectious diseases. fip.orgfip.org

Beyond computational prediction, in vitro assays are crucial for confirming biological effects and understanding the downstream consequences. If the compound shows potential antibacterial properties, for instance, mechanistic studies could investigate its effect on bacterial cell integrity by measuring protein leakage, oxidative stress markers like superoxide (B77818) dismutase, and changes in cell morphology via scanning electron microscopy, as has been done for other bioactive benzoic acid esters. nih.gov

Exploration of Novel Catalytic and Green Chemistry Transformations for Synthesis

The synthesis of this compound and its analogues is an area ripe for innovation, particularly through the adoption of green chemistry principles. Traditional synthetic routes, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of corrosive Lewis acids like aluminum chloride and volatile organic solvents. benchchem.com

Future research will likely focus on developing more sustainable catalytic systems. One promising avenue is the use of solid acid catalysts, such as tungstophosphoric acid supported on mesoporous materials like MCM-41. researchgate.net These catalysts are often reusable, less corrosive, and can lead to high product selectivity, as demonstrated in the acylation of anisole (B1667542) with benzoic acid to form a related benzophenone. researchgate.net Other green approaches include the use of ionic liquids as alternative solvents and catalysts, which can simplify product separation and catalyst recycling. benchchem.comresearchgate.net

Mechanochemical synthesis, which uses mechanical force (e.g., ball-milling) to drive reactions, offers another powerful, solvent-free alternative. rsc.org This technique has been shown to produce high yields in minimal time for other complex organic molecules and represents a highly scalable and environmentally benign route for future synthesis. rsc.org

Table 2: Comparison of Synthetic Methodologies

| Method | Catalyst/Reagents | Solvents | Key Advantages |

|---|---|---|---|

| Traditional Esterification | DCC, DMAP | Dichloromethane (B109758) (DCM) | Well-established, versatile for lab scale. |

| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Anhydrous organic solvents | Effective for C-C bond formation. |

| Green Catalytic Acylation | Supported Heteropoly Acids | Minimal or green solvents | Reusable catalyst, reduced waste, high efficiency. researchgate.net |

| Mechanochemical Synthesis | Solid-state reactants | Solvent-free | High scalability, rapid, environmentally friendly. rsc.org |

Integration with High-Throughput Screening and Artificial Intelligence for Drug Discovery

The discovery of novel applications for this compound and its derivatives can be dramatically accelerated by integrating high-throughput screening (HTS) and artificial intelligence (AI). HTS allows for the rapid testing of thousands of compounds against a biological target, and several discoveries of related molecules have originated from HTS campaigns. nih.govnih.govnih.gov An HTS assay could be developed to screen a library of analogues for a specific activity, such as enzyme inhibition or receptor antagonism. nih.gov

AI is poised to revolutionize this process even further. nih.gov Generative AI models can explore vast chemical spaces to design novel molecules de novo that are optimized for multiple properties, including binding affinity, synthetic accessibility, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. youtube.comarxiv.org For this compound, AI could be used to:

Identify New Targets: Analyze multiomics data to propose novel biological targets for which the compound or its analogues might be effective. nih.govnih.gov

Virtual Screening: Computationally screen millions of virtual analogues against a protein target structure, prioritizing a smaller, more promising set for actual synthesis and testing. nih.gov

Lead Optimization: Iteratively suggest structural modifications to improve the potency and drug-like properties of an initial hit compound. youtube.com

Predict Properties: Use models like AlphaFold to predict the 3D structure of target proteins, aiding in structure-based drug design. nih.govyoutube.com

Investigation of Environmental and Industrial Applications

Beyond medicine, the unique physicochemical properties of this compound suggest potential uses in materials science and other industrial sectors. A significant area of interest is in the field of liquid crystals. Structurally similar benzoic acid derivatives are known to be important components of liquid crystalline materials. orgsyn.org For example, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate is a synthesized liquid crystal, and other related esters are used in the formation of liquid crystal polymers (LCPs). nih.govresearchgate.net The rigid, rod-like shape of this compound makes it a prime candidate for investigation as a liquid crystal or as a building block for more complex LCPs used in electronics and advanced materials.

Additionally, the aromatic rings in the structure suggest inherent UV-absorbing properties. Related compounds are explored for applications in UV protection. benchchem.com This opens up the possibility of incorporating this compound or its derivatives into polymers or coatings to act as photostabilizers or UV-blocking agents.

Q & A

Q. What are the recommended synthetic routes for 4-((4-Methoxybenzoyl)oxy)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves esterification between 4-methoxybenzoyl chloride and 4-hydroxybenzoic acid under acidic catalysis. Key steps include:

- Catalyst selection : Use H₂SO₄ or p-toluenesulfonic acid to activate the carbonyl group for nucleophilic attack .

- Solvent and temperature : Reflux in anhydrous dichloromethane or THF at 60–80°C minimizes side reactions (e.g., hydrolysis of the ester bond) .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Yield optimization : Lower temperatures (40–50°C) with slow reagent addition reduce dimerization byproducts. Pilot-scale protocols recommend continuous flow reactors for better heat control .

Q. How can researchers confirm the structural integrity and purity of this compound?

A multi-technique approach is essential:

- Spectroscopy :

- ¹H/¹³C NMR : Verify ester linkage (δ ~4.3 ppm for methoxy protons; carbonyl carbons at ~165–170 ppm) .

- FT-IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹ .

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency confirms purity .

- TLC : Hexane/ethyl acetate (3:1) as mobile phase; Rf ~0.5 .

- Elemental analysis : Carbon and oxygen percentages should align with theoretical values (C: 61.22%, O: 32.65%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

- Impurity interference : Trace solvents (e.g., DMSO) or unreacted starting materials can skew assays. Repurify via preparative HPLC and validate with LC-MS .

- Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance) and control temperature (37°C). For example, conflicting IC₅₀ values in kinase inhibition studies were resolved by standardizing ATP concentrations .

- Structural analogs : Compare with derivatives (e.g., 4-((3-Methoxybenzoyl)oxy)benzoic acid) to isolate structure-activity relationships .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2). The methoxy group’s orientation in the hydrophobic pocket correlates with anti-inflammatory activity .

- QSAR models : Correlate logP values (calculated via ChemAxon) with membrane permeability. Derivatives with logP 2.5–3.5 show optimal bioavailability .

- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

Q. What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?

- Byproduct formation : Scale-up increases dimerization. Solutions:

- Use excess 4-hydroxybenzoic acid (1.5 eq.) to drive esterification .

- Implement in-line FTIR monitoring to adjust reagent flow rates dynamically .

- Catalyst recycling : Immobilize H₂SO₄ on silica gel to reduce waste; reuse for 5 cycles with <10% activity loss .

- Cost reduction : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower cost .

Q. What are the key considerations for stability studies under varying storage conditions?

- Thermal stability : Degradation above 150°C (TGA data) necessitates storage at 2–8°C .

- Photostability : UV exposure (λ < 400 nm) cleaves the ester bond. Use amber glass vials and test under ICH Q1B guidelines .

- Hydrolysis : Susceptibility to moisture requires anhydrous packaging (N₂ atmosphere) and Karl Fischer titration to confirm H₂O content <0.1% .

Q. How does the compound interact with serum proteins, and what implications does this have for pharmacokinetics?

- Albumin binding : Fluorescence quenching assays show moderate binding (Ka ~10⁴ M⁻¹), suggesting sustained release in vivo .

- Competitive displacement : Co-administration with ibuprofen reduces binding by 30%, indicating shared binding sites .

- Half-life extension : PEGylation of the carboxylic acid group increases plasma half-life from 2.5 to 8.7 hours in murine models .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | DCM | 78 | 95 | |

| Flow reactor | p-TSA | CPME | 92 | 98 | |

| Microwave-assisted | FeCl₃ | Ethanol | 85 | 97 |

Q. Table 2. Analytical Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 4.30 (s, 3H, OCH₃) | |

| FT-IR | 1720 cm⁻¹ (C=O ester) | |

| HPLC | tR = 6.7 min (95% purity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.